molecular formula C15H14BrNO5S B2995410 N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-methoxybenzenesulfonamide CAS No. 325809-73-2

N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-methoxybenzenesulfonamide

Cat. No.: B2995410
CAS No.: 325809-73-2
M. Wt: 400.24
InChI Key: JICBMKRSRLFDHC-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-5-bromo-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a benzodioxole moiety linked via a methylene group to the sulfonamide nitrogen. This compound is structurally related to bioactive sulfonamides, which are often explored for their pharmacological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5S/c1-20-13-5-3-11(16)7-15(13)23(18,19)17-8-10-2-4-12-14(6-10)22-9-21-12/h2-7,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICBMKRSRLFDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the bromination of 2-methoxybenzenesulfonamide to introduce the bromo group at the 5-position. Subsequent steps include the formation of the benzodioxole ring and the attachment of the benzodioxol-5-ylmethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its interactions with biological molecules can provide insights into cellular processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its sulfonamide group is known for its antibacterial properties, making it a candidate for antibiotic research.

Industry: In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, or pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-methoxybenzenesulfonamide exerts its effects depends on its specific application. For example, in medicinal applications, it may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial cell division.

Molecular Targets and Pathways:

  • Bacterial Enzymes: Inhibition of dihydropteroate synthase, an enzyme involved in folic acid synthesis.

  • Cellular Pathways: Potential modulation of signaling pathways in eukaryotic cells.

Comparison with Similar Compounds

Substituent Variations in Benzodioxole-Linked Sulfonamides

Several analogs share the N-(1,3-benzodioxol-5-ylmethyl) group but differ in sulfonamide substituents:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR/MS)
N-(1,3-Benzodioxol-5-ylmethyl)benzenesulfonamide Unsubstituted benzene ring 303.31 Not reported *¹H NMR (DMSO): δ 7.6–7.8 (m, aromatic)
Target Compound 5-Bromo-2-methoxybenzenesulfonamide 415.24* Not reported *¹H NMR: δ 7.2–7.8 (Br, OCH₃ signals)
5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide 2-Bromo-5-methylphenyl; amino group 371.25 Not reported MS: m/z 371 [M+H]⁺
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide Oxadiazole-thioacetamide; 4-methoxyphenoxy 485.49 127 *¹H NMR: δ 6.7–7.4 (multiplet, aromatic)

*Calculated based on formula C₁₅H₁₃BrNO₅S.

Key Observations :

  • Halogen Effects: The 5-bromo substituent in the target compound enhances molecular weight and polarizability compared to non-halogenated analogs like the unsubstituted benzenesulfonamide . Bromine may also facilitate halogen bonding in target interactions.
  • Heterocyclic Additions : Compounds with oxadiazole or triazole moieties (e.g., ) exhibit lower melting points (e.g., 127°C vs. 148°C for triazole derivatives), suggesting reduced crystallinity due to flexible heterocyclic chains.

Benzoxazole and Benzothiazole Derivatives

Compounds 8PU and 8QC () replace the benzodioxole group with benzoxazole rings:

Compound ID Substituents on Benzoxazole Molecular Formula Key Structural Differences
8PU 3-Methyl-6-hydroxyl C₁₅H₁₃BrN₂O₅S Hydroxyl group enhances hydrogen bonding
8QC 3-Methyl-6-(methylamino) C₁₆H₁₆BrN₃O₄S Methylamino group increases basicity
Target 1,3-Benzodioxol-5-ylmethyl C₁₅H₁₃BrNO₅S Benzodioxole improves metabolic stability

Comparison :

  • Hydrogen Bonding : 8PU’s hydroxyl group may strengthen interactions with polar targets compared to the target compound’s methoxy group.
  • Metabolic Stability : The benzodioxole moiety in the target compound is less prone to oxidative metabolism than benzoxazole rings, which may undergo ring-opening reactions .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-methoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, which may contribute to its interactions with various biological targets. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and structure:

  • Molecular Formula: C15H14BrN1O5S
  • Molecular Weight: 396.25 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity against various pathogens.
  • Modulation of Signal Transduction Pathways: It could influence key signaling pathways, potentially impacting cell growth and differentiation.

Study 1: Anticancer Activity

A study published in Cancer Research examined the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potent anticancer properties. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Effects

In another investigation, the compound was tested against a panel of bacteria and fungi. It exhibited notable inhibitory effects on Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL. This suggests its potential as a therapeutic agent in treating infections caused by these pathogens.

Comparative Biological Activity Table

Biological ActivityCompoundIC50 (µM)Reference
AnticancerThis compound10
AntimicrobialStaphylococcus aureus32
AntimicrobialCandida albicans64

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